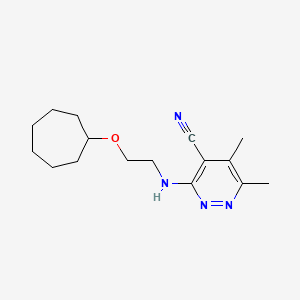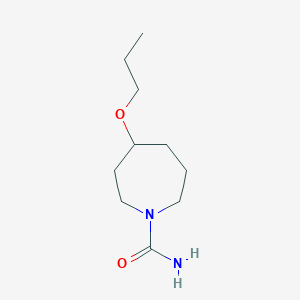
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyridazine ring, a cycloheptyloxyethylamino group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dimethyl Groups: Methylation of the pyridazine ring is achieved using methylating agents such as methyl iodide.
Attachment of the Cycloheptyloxyethylamino Group: This step involves the reaction of the dimethylpyridazine with 2-cycloheptyloxyethylamine under appropriate conditions.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the carbonitrile group, such as amines.
Substitution: Substituted derivatives at the carbonitrile group.
Scientific Research Applications
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12-13(2)19-20-16(15(12)11-17)18-9-10-21-14-7-5-3-4-6-8-14/h14H,3-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMSGQOLNPZLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCOC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,2-oxazol-3-yl)urea](/img/structure/B7059609.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide](/img/structure/B7059613.png)
![2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile](/img/structure/B7059617.png)
![3-bromo-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridin-4-amine](/img/structure/B7059621.png)


![3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7059641.png)

![2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile](/img/structure/B7059657.png)
![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
![1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)
![4-ethyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7059683.png)
![2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile](/img/structure/B7059685.png)
